(5Z)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-3-(3,5-dimethylphenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione
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Overview
Description
The compound (5Z)-5-{[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3,5-DIMETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic molecule characterized by its unique structure, which includes a furan ring, a chloronitrophenyl group, and a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3,5-DIMETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves a multi-step process:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chloronitrophenyl Group: This step involves the nitration and chlorination of a phenyl ring, followed by its attachment to the furan ring through a coupling reaction.
Formation of the Diazinane Trione Core: The diazinane trione core is synthesized through a series of condensation reactions involving appropriate amines and carbonyl compounds.
Final Assembly: The final step involves the condensation of the furan ring with the diazinane trione core under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3,5-DIMETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group under catalytic hydrogenation conditions.
Substitution: The chloronitrophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions.
Major Products
Oxidation: Formation of nitro oxides and other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(5Z)-5-{[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3,5-DIMETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of organic semiconductors and photovoltaic materials.
Organic Synthesis: Use as a building block for the synthesis of more complex molecules.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (5Z)-5-{[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3,5-DIMETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-{[5-(4-BROMO-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3,5-DIMETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE
- (5Z)-5-{[5-(4-METHYL-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3,5-DIMETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE
Uniqueness
The uniqueness of (5Z)-5-{[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3,5-DIMETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C23H16ClN3O6 |
---|---|
Molecular Weight |
465.8 g/mol |
IUPAC Name |
(5Z)-5-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C23H16ClN3O6/c1-12-7-13(2)9-15(8-12)26-22(29)17(21(28)25-23(26)30)11-16-4-6-20(33-16)14-3-5-18(24)19(10-14)27(31)32/h3-11H,1-2H3,(H,25,28,30)/b17-11- |
InChI Key |
MCVREEXONQZWJT-BOPFTXTBSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])/C(=O)NC2=O)C |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)NC2=O)C |
Origin of Product |
United States |
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